molecular formula C10H16O4 B14266907 tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate CAS No. 159025-86-2

tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate

Cat. No.: B14266907
CAS No.: 159025-86-2
M. Wt: 200.23 g/mol
InChI Key: LYCYNSLKFKJEFP-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate: is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their wide range of applications in various fields such as polymer chemistry, coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a tert-butyl group, an acetyloxy group, and a prop-2-enoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The acetyloxy group can be introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Transesterification: Alcohols, sodium methoxide as a catalyst.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate primarily involves its reactivity as an acrylate ester. The vinyl group in the prop-2-enoate moiety can undergo polymerization, leading to the formation of long polymer chains. The acetyloxy group can participate in esterification and transesterification reactions, modifying the chemical properties of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate is unique due to the presence of both the tert-butyl and acetyloxy groups, which impart distinct chemical properties. The tert-butyl group provides steric hindrance, enhancing the stability of the compound, while the acetyloxy group offers additional reactivity for esterification and transesterification reactions .

Properties

CAS No.

159025-86-2

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 2-(acetyloxymethyl)prop-2-enoate

InChI

InChI=1S/C10H16O4/c1-7(6-13-8(2)11)9(12)14-10(3,4)5/h1,6H2,2-5H3

InChI Key

LYCYNSLKFKJEFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C)C(=O)OC(C)(C)C

Origin of Product

United States

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